Aminohexylgeldanamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H52N4O8 |

|---|---|

Molecular Weight |

644.8 g/mol |

IUPAC Name |

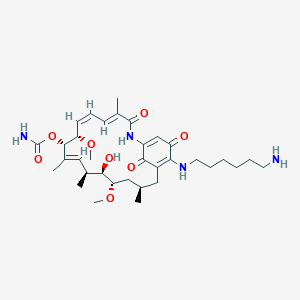

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |

InChI |

InChI=1S/C34H52N4O8/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42)/b13-11-,21-12+,23-18+/t20-,22+,27+,28+,30-,32+/m1/s1 |

InChI Key |

FEKZHEHNADINKB-OLLHKAICSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)/C)OC)OC(=O)N)\C)C)O)OC |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCN)C)OC)OC(=O)N)C)C)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Aminohexylgeldanamycin as an Hsp90 Inhibitor: A Technical Guide

This guide provides an in-depth overview of Aminohexylgeldanamycin (AH-GA) and related compounds as inhibitors of Heat Shock Protein 90 (Hsp90). It is intended for researchers, scientists, and professionals in the field of drug development. The document covers the mechanism of action, quantitative data on inhibitory activity, downstream cellular effects, and detailed experimental protocols.

Introduction to Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is a highly abundant and essential molecular chaperone that plays a critical role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, stability, activation, and maturation of a wide array of "client" proteins.[2][3][4] Many of these client proteins are key components of signal transduction pathways that are frequently deregulated in cancer, including protein kinases (e.g., Akt, Raf-1, HER2), transcription factors, and steroid hormone receptors.[1][5][6] By stabilizing these oncoproteins, Hsp90 allows cancer cells to survive and proliferate.[3] This dependence makes Hsp90 an attractive therapeutic target for cancer treatment.[1][7]

Geldanamycin (GDM), a natural benzoquinone ansamycin antibiotic, was one of the first identified Hsp90 inhibitors.[1][2] It exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its essential ATPase activity.[2][8][9] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[1][2][7] While potent, the clinical development of geldanamycin has been hampered by issues such as poor solubility and hepatotoxicity.[1]

This compound (AH-GA) is a derivative of geldanamycin, synthesized to improve its pharmacological properties and to serve as a linker for conjugation to other molecules, such as in the development of targeted drug delivery systems.[][11] This guide will explore the core mechanisms and experimental evaluation of geldanamycin and its derivatives.

Mechanism of Action

The function of Hsp90 is intrinsically linked to its ATP-dependent chaperone cycle. Hsp90 exists as a dimer, and each monomer comprises an N-terminal domain (NTD) with ATPase activity, a middle domain (MD) for client protein binding, and a C-terminal domain (CTD) for dimerization.[1]

The cycle begins with an "open" conformation of the Hsp90 dimer. A client protein, often delivered by an Hsp70/Hsp40 complex, binds to Hsp90.[12][13] The binding of ATP to the N-terminal domain triggers a significant conformational change to a "closed" state. This ATP-bound state is stabilized by the co-chaperone p23 and is essential for client protein maturation.[13] Subsequent ATP hydrolysis returns Hsp90 to its open conformation, releasing the mature client protein.[12]

Geldanamycin and its derivatives, including AH-GA, competitively bind to the N-terminal ATP pocket, a site also shared by radicicol.[9][14] This binding prevents the conformational changes necessary for the chaperone cycle, trapping Hsp90 in a state that is recognized by E3 ubiquitin ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein).[1][12] This leads to the ubiquitination and proteasomal degradation of the associated client proteins.[1][12]

Quantitative Data: Binding Affinity and Cytotoxicity

The efficacy of Hsp90 inhibitors is quantified by their binding affinity to the chaperone and their cytotoxic effects on cancer cells, typically measured as the half-maximal inhibitory concentration (IC50). Geldanamycin and its analogs exhibit time-dependent, tight binding to Hsp90, which can account for their high potency in cellular environments compared to in vitro biochemical assays.[13]

| Compound | Method | Target | Binding Affinity (Kd / Ki) | Reference |

| [3H]17-AAG | Filter Binding Assay | hHsp90α (N-terminal domain) | Kd = 0.4 ± 0.1 µM | [15] |

| Geldanamycin | Competitive Binding | hHsp90α (N-terminal domain) | Kd in good agreement with reported values | [15] |

| BODIPY-GA | Fluorescence Anisotropy | Hsp90α | Ki = 10 nM | [13] |

| KOSN1559 | Not Specified | Hsp90 | 4-fold increase in binding affinity compared to Geldanamycin | [1] |

Note: 17-AAG (17-allylamino-17-demethoxygeldanamycin) is a well-studied derivative of geldanamycin. BODIPY-GA is a fluorescent analog.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Geldanamycin (1) | HeLa | Human Cervical Carcinoma | 110.46 | [16] |

| Derivative (2) | HeLa | Human Cervical Carcinoma | 19.36 - 45.66 | [16] |

| Derivative (3) | HeLa | Human Cervical Carcinoma | 19.36 - 45.66 | [16] |

| Derivative (3) | HepG2 | Human Hepatocellular Carcinoma | 24.62 | [16] |

| Geldanamycin (1) | MCF-7 | Human Breast Carcinoma | >200.00 | [17] |

| Derivative (2) | MCF-7 | Human Breast Carcinoma | 105.62 | [17] |

| Derivative (3) | MCF-7 | Human Breast Carcinoma | 82.50 | [17] |

| Derivative (2) | HepG2 | Human Hepatocellular Carcinoma | 124.57 | [17] |

| Derivative (3) | HepG2 | Human Hepatocellular Carcinoma | 114.35 | [17] |

Note: The specific structures of derivatives 2 and 3 can be found in the cited literature. The data demonstrates that synthetic modifications to the geldanamycin scaffold can significantly alter cytotoxic potency.

Downstream Effects and Signaling Pathways

Inhibition of Hsp90 by compounds like AH-GA triggers the degradation of a multitude of client proteins, thereby simultaneously disrupting several signaling pathways crucial for cancer cell survival and proliferation.[3] This multi-target effect is a unique advantage of Hsp90 inhibitors.

Key client proteins and affected pathways include:

-

Protein Kinases: Raf-1, Akt, Cdk4, HER2 (ErbB2), and Lck are destabilized, leading to the shutdown of critical pro-survival and proliferative pathways like the MAPK/ERK and PI3K/Akt pathways.[1][5][18]

-

Transcription Factors: HSF1, the transcription factor for the heat shock response, is released from Hsp90 inhibition, leading to the upregulation of heat shock proteins like Hsp70.[5][19] Other clients include mutant p53 and HIF-1α.[1]

-

Cell Cycle Regulation: Degradation of cell cycle regulators like Cdk4 and cyclin E can lead to cell cycle arrest, typically at the G1/S transition.[20]

The simultaneous inhibition of these pathways can lead to apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Experimental Protocols

Evaluating the efficacy and mechanism of an Hsp90 inhibitor like AH-GA involves a series of biochemical and cell-based assays.

This protocol is used to isolate Hsp90 and its interacting client proteins from cell lysates to confirm their association.

Materials:

-

Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 25 mM NaCl, 0.1% NP-40, supplemented with protease and phosphatase inhibitors).[19]

-

Anti-Hsp90 antibody and corresponding isotype control IgG.[21]

-

Wash Buffer (identical to lysis buffer).

-

SDS-PAGE Sample Buffer.

Procedure:

-

Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS, then lyse them on ice for 30 minutes in ice-cold lysis buffer.[22]

-

Clarification: Centrifuge the lysate at 14,000 x g for 10-15 minutes at 4°C to pellet cell debris.[19] Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay). Adjust concentration to 1-2 mg/mL.[22]

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add 2-5 µg of anti-Hsp90 antibody (or control IgG) to approximately 500-1000 µg of pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[19][21]

-

Capture: Add 20-40 µL of equilibrated Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.[19][21]

-

Washing: Pellet the beads by centrifugation (e.g., 5,000 rpm for 2 minutes).[22] Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold wash buffer.[19][21]

-

Elution: After the final wash, remove all supernatant. Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

-

Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated proteins, is ready for analysis by Western Blotting.

This technique is a hallmark for confirming Hsp90 inhibition by measuring the decrease in the levels of Hsp90-dependent client proteins.[19]

Procedure:

-

Sample Preparation: Prepare cell lysates from control and AH-GA-treated cells as described in the IP protocol (Steps 1-3).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hsp90 client proteins (e.g., anti-Akt, anti-Raf-1, anti-HER2), Hsp70 (as a marker of Hsp90 inhibition), and a loading control (e.g., anti-β-actin or anti-GAPDH). Incubation is typically done overnight at 4°C.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species (e.g., anti-rabbit HRP, anti-mouse HRP) for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Quantification: Densitometry analysis can be used to quantify the protein band intensity, normalized to the loading control, to determine the extent of client protein degradation.[23]

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[24] It is commonly used to determine the IC50 value of a cytotoxic compound.

Materials:

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS).[25][26]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl or DMF).[25]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[27]

-

Compound Treatment: Treat the cells with a serial dilution of AH-GA. Include untreated (vehicle control) and background (media only) wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[27]

-

MTT Addition: Add 10-20 µL of MTT solution to each well to achieve a final concentration of approximately 0.5 mg/mL.[24][25]

-

Incubation: Incubate the plate for 2-4 hours at 37°C.[25][26] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[24]

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[25] Mix gently to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[25]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Conclusion

This compound, as a derivative of the potent natural product geldanamycin, represents a valuable chemical tool and a platform for developing next-generation Hsp90-targeted therapeutics. Its mechanism of action, centered on the inhibition of the Hsp90 ATPase activity, results in the simultaneous degradation of multiple oncoproteins, providing a powerful strategy to combat the complex and redundant signaling networks that drive cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the efficacy, mechanism, and potential of AH-GA and other novel Hsp90 inhibitors in a preclinical setting. A thorough understanding of the biochemical and cellular consequences of Hsp90 inhibition is paramount for the continued development of this important class of anticancer agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chaperoning oncogenes: Hsp90 as a target of geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 9. The amino-terminal domain of heat shock protein 90 (hsp90) that binds geldanamycin is an ATP/ADP switch domain that regulates hsp90 conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 15. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. japsonline.com [japsonline.com]

- 18. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Geldanamycin, an inhibitor of the chaperone activity of HSP90, induces MAPK-independent cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. protocols.io [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. broadpharm.com [broadpharm.com]

- 27. texaschildrens.org [texaschildrens.org]

Synthesis and Evaluation of Aminohexylgeldanamycin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanism of action of Aminohexylgeldanamycin and its derivatives. These compounds are potent inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy due to its role in stabilizing a wide range of oncoproteins. This document details the synthetic methodologies, quantitative biological data, and experimental protocols relevant to the research and development of these promising anticancer agents.

Introduction to Geldanamycin and its Derivatives

Geldanamycin is a naturally occurring benzoquinone ansamycin that binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[1] This inhibition leads to the proteasomal degradation of Hsp90 client proteins, which are often critical for tumor cell survival and proliferation.[2] However, the clinical development of geldanamycin itself has been hampered by its poor water solubility and hepatotoxicity.

To address these limitations, extensive efforts have been made to synthesize derivatives of geldanamycin with improved pharmacological properties.[3] Modifications at the 17-position of the ansa-macrocycle have been a primary focus, leading to the development of compounds with enhanced solubility and reduced toxicity while maintaining potent Hsp90 inhibitory activity.[1] this compound, which features a 6-aminohexylamino side chain at the 17-position, is a key derivative that serves as a versatile intermediate for further functionalization, such as conjugation to drug delivery systems.

Synthesis of 17-(6-Aminohexyl)amino-17-demethoxygeldanamycin

The synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin involves the nucleophilic substitution of the 17-methoxy group of geldanamycin with a protected 1,6-diaminohexane, followed by deprotection.

Experimental Protocol: Synthesis of 17-(6-tert-Butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin

-

Protection of 1,6-Diaminohexane: To a cooled (0°C) and continuously stirred solution of 1,6-diaminohexane (2.0 equivalents) in ethanol (30 ml per gram of diamine), add di-tert-butyl dicarbonate (1.1 equivalents) in small portions.

-

Allow the solution to warm to room temperature and stir overnight.

-

Extract the reaction mixture with CH2Cl2 (3 x 75 ml).

-

Combine the organic phases and dry over Na2SO4.

-

Concentrate the solution under reduced pressure to yield the mono-Boc-protected 1,6-diaminohexane. Purify by column chromatography if necessary.

Experimental Protocol: Synthesis of 17-(6-tert-Butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin

-

Dissolve geldanamycin in a suitable solvent such as chloroform or dichloromethane.

-

Add an excess of the mono-Boc-protected 1,6-diaminohexane to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the desired 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin.

Experimental Protocol: Deprotection to Yield 17-(6-Aminohexyl)amino-17-demethoxygeldanamycin

-

Dissolve the purified 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin in a minimal amount of dichloromethane.

-

Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).

-

Remove the solvent and excess TFA under reduced pressure.

-

Purify the resulting product, 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, by preparative high-performance liquid chromatography (HPLC) to obtain the final compound.[4]

-

Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[4]

Quantitative Biological Data

The following tables summarize the in vitro activity of various 17-aminogeldanamycin derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| 17-AAG | LNCaP | 0.05 - 0.51 | [5] |

| 17-AAG | MDA-MB-231 | 0.05 - 0.51 | [5] |

| Derivative 22 | LNCaP | 0.05 - 0.51 | [5] |

| Derivative 22 | MDA-MB-231 | 0.05 - 0.51 | [5] |

| Derivative 33 | LNCaP | 0.05 - 0.51 | [5] |

| Derivative 33 | MDA-MB-231 | 0.05 - 0.51 | [5] |

| Derivative 34 | LNCaP | 0.05 - 0.51 | [5] |

| Derivative 34 | MDA-MB-231 | 0.05 - 0.51 | [5] |

| 17-(tryptamine)-17-demethoxygeldanamycin | MCF-7 | 105.62 µg/ml | [6] |

| 17-(tryptamine)-17-demethoxygeldanamycin | HepG2 | 124.57 µg/ml | [6] |

| 17-(5'-methoxytryptamine)-17-demethoxygeldanamycin | MCF-7 | 82.50 µg/ml | [6] |

| 17-(5'-methoxytryptamine)-17-demethoxygeldanamycin | HepG2 | 114.35 µg/ml | [6] |

| Compound | Water Solubility (µM) | Reference |

| Geldanamycin | - | [6] |

| 17-(tryptamine)-17-demethoxygeldanamycin | 290.69 | [6] |

| 17-(5'-methoxytryptamine)-17-demethoxygeldanamycin | 348.18 | [6] |

Key Experimental Protocols

Hsp90 Competitive Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled geldanamycin probe from the Hsp90 protein.[7]

-

Reagents and Materials:

-

Purified recombinant human Hsp90α protein.

-

Fluorescently labeled geldanamycin (e.g., FITC-geldanamycin or BODIPY-geldanamycin).[7]

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/ml bovine gamma globulin).

-

Test compounds (this compound and its derivatives).

-

Black 96-well or 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Procedure:

-

Prepare a solution of Hsp90α in assay buffer at a concentration of 30 nM.[7]

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a black microplate, add the Hsp90α solution to each well.

-

Add the test compound dilutions to the respective wells.

-

Add the fluorescently labeled geldanamycin probe to all wells at a final concentration of 5 nM.

-

Incubate the plate at room temperature for 2-3 hours in the dark.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effects of the compounds on cancer cell lines by measuring the metabolic activity of viable cells.[8][9]

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7, LNCaP, MDA-MB-231).

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.

-

Test compounds (this compound and its derivatives).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

A microplate reader capable of measuring absorbance at 570 nm.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to attach overnight.[9]

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

-

Western Blot Analysis of Hsp90 Client Proteins

This technique is used to detect the degradation of Hsp90 client proteins following treatment with the test compounds.[5][10]

-

Reagents and Materials:

-

Cancer cell lines.

-

Test compounds.

-

Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[10]

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and blotting apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1, CDK4) and a loading control (e.g., β-actin or GAPDH).

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat the cells with the test compounds at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and detect the protein bands using an imaging system.

-

Analyze the band intensities to determine the extent of client protein degradation.

-

Mechanism of Action and Signaling Pathways

This compound and its derivatives exert their anticancer effects by inhibiting the ATPase activity of Hsp90. This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of a multitude of Hsp90 client proteins.[2] Many of these client proteins are key components of oncogenic signaling pathways that drive cell proliferation, survival, and angiogenesis.

The inhibition of Hsp90 by these compounds simultaneously disrupts multiple critical signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[11] The degradation of client proteins such as HER2, EGFR, Akt, and Raf-1 leads to the downregulation of downstream signaling, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2][5]

Signaling Pathway of Hsp90 Inhibition

References

- 1. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting multiple signal transduction pathways through inhibition of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Development of the first geldanamycin-based HSP90 degraders [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. MTT (Assay protocol [protocols.io]

- 10. Geldanamycin-mediated inhibition of heat shock protein 90 partially activates dendritic cells, but interferes with their full maturation, accompanied by impaired upregulation of RelB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Aminohexylgeldanamycin: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminohexylgeldanamycin (AHGDM) is a semi-synthetic derivative of the natural product Geldanamycin, a member of the ansamycin family of antibiotics. Like its parent compound, this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Many of these client proteins are oncoproteins, making Hsp90 a prime target for cancer therapy. The addition of the aminohexyl linker at the C17 position of the geldanamycin scaffold serves as a crucial functional handle for conjugation to drug delivery systems, such as polymers, to improve solubility and tumor targeting while potentially reducing systemic toxicity. This guide provides a detailed overview of the structure, chemical properties, and biological activity of this compound.

Structure and Chemical Identity

This compound is derived from Geldanamycin through the nucleophilic substitution of the C17-methoxy group with a 6-aminohexylamine linker. This modification retains the core benzoquinone ansamycin structure essential for Hsp90 binding while introducing a primary amine for further chemical modification.

IUPAC Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[1][2].

Synonyms: AHGDM, Geldanamycin, 17-[(6-aminohexyl)amino]-17-demethoxy-[2].

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₃₄H₅₂N₄O₈ | [1][2] |

| Molecular Weight | 644.8 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Boiling Point | 847.9 ± 65.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| XLogP3 | 2.5 | [1] |

| Hydrogen Bond Donors | 5 | [1] |

| Hydrogen Bond Acceptors | 10 | [1] |

| Rotatable Bond Count | 11 | [1] |

| Exact Mass | 644.37851463 Da | [1] |

| Polar Surface Area | 192 Ų | [1] |

| Heavy Atom Count | 46 | [1] |

Mechanism of Action: Hsp90 Inhibition

This compound exerts its biological effects by inhibiting the molecular chaperone Hsp90. Hsp90 is an essential protein that facilitates the proper folding, stabilization, and activation of a wide array of "client" proteins. In cancer cells, many of these client proteins are mutated or overexpressed oncoproteins that are critical for tumor growth and survival.

The mechanism of inhibition involves the following steps:

-

Binding to the N-terminal Domain: this compound, like other benzoquinone ansamycins, binds to a highly conserved ATP/ADP-binding pocket located in the N-terminal domain of Hsp90.[3][4][5]

-

Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[4]

-

Client Protein Destabilization: The inhibition of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its client proteins.

-

Proteasomal Degradation: These destabilized client proteins are then targeted by the ubiquitin-proteasome pathway for degradation.[6][7]

By promoting the degradation of multiple oncoproteins simultaneously, this compound disrupts several key signaling pathways that drive tumorigenesis, including those involved in proliferation, cell cycle regulation, and apoptosis.[3]

References

- 1. Geldanamycin and 17-allylamino-17-demethoxygeldanamycin potentiate the in vitro and in vivo radiation response of cervical tumor cells via the heat shock protein 90-mediated intracellular signaling and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 17-allylamino-17-(demethoxy)geldanamycin (17-AAG) is a potent and effective inhibitor of human cytomegalovirus replication in primary fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. tandfonline.com [tandfonline.com]

- 6. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical development of 17-allylamino, 17-demethoxygeldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Origin of Geldanamycin Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that was first isolated in 1970 from the bacterium Streptomyces hygroscopicus. Initially investigated for its moderate antibiotic and antiprotozoal activities, its potent anticancer properties were later discovered. This discovery pivoted the research focus towards its mechanism of action, which was identified as the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins integral to cancer cell growth, survival, and proliferation. Despite its potent antitumor activity, the clinical development of geldanamycin was hampered by its significant hepatotoxicity and poor pharmacokinetic profile. These limitations spurred the development of numerous natural and synthetic analogues to improve its therapeutic index. This guide provides a comprehensive overview of the discovery, origin, and characterization of these important analogues.

Mechanism of Action: Hsp90 Inhibition

Geldanamycin and its analogues exert their biological effects by binding to the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition of ATP binding disrupts the Hsp90 chaperone cycle, a dynamic process involving ATP hydrolysis and the recruitment of various co-chaperones. The inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway. Key oncogenic client proteins include v-Src, Bcr-Abl, p53, ERBB2 (Her2), and Raf-1. The degradation of these proteins disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Discovery and Origin of Key Analogues

The quest for less toxic and more effective Hsp90 inhibitors has led to the discovery and synthesis of numerous geldanamycin analogues. These can be broadly categorized into natural analogues, isolated from various microorganisms, and semi-synthetic derivatives, created by chemically modifying the geldanamycin scaffold.

Natural Analogues

-

Herbimycin: Isolated from Streptomyces hygroscopicus, herbimycin is a benzoquinone ansamycin with a structure similar to geldanamycin. It was one of the first natural products, along with geldanamycin, shown to have potent antitumor properties by targeting Hsp90. More recent studies have led to the isolation of new herbimycin analogues, such as herbimycins D-F, from Streptomyces sp. found near thermal vents.

-

Reblastatin: This analogue was also discovered from Streptomyces hygroscopicus and is considered a biosynthetic intermediate of geldanamycin.

-

17-Demethoxygeldanamycin (17-AG): While often produced semi-synthetically, 17-AG is also a naturally occurring analogue. It serves as a key intermediate for the synthesis of other important derivatives.

Semi-Synthetic Analogues

The majority of clinically evaluated geldanamycin analogues are semi-synthetic, primarily modified at the 17-position of the ansa chain to improve solubility and reduce toxicity.

-

17-AAG (Tanespimycin): 17-allylamino-17-demethoxygeldanamycin was the first geldanamycin derivative to enter clinical trials. It is synthesized by reacting geldanamycin with allylamine. 17-AAG retains the potent Hsp90 inhibitory activity of its parent compound but exhibits reduced hepatotoxicity. However, its clinical development was ultimately hindered by low water solubility.

-

17-DMAG (Alvespimycin): To address the solubility issues of 17-AAG, 17-dimethylaminoethylamino-17-demethoxygeldanamycin was developed. 17-DMAG shows significantly higher water solubility, better bioavailability, and greater anticancer activity in some models compared to 17-AAG.

-

IPI-504 (Retaspimycin): This compound is the hydroquinone hydrochloride salt of 17-AAG. The reduction of the benzoquinone ring to a hydroquinone significantly enhances water solubility. IPI-504 and 17-AAG exist in a dynamic equilibrium in vivo.

Quantitative Biological Data

The following table summarizes the Hsp90 inhibitory activity and cytotoxic effects of geldanamycin and its key analogues across various assays and cell lines.

| Compound | Target/Assay | IC50 / EC50 (nM) | Cell Line | Notes |

| Geldanamycin | Hsp90 Binding | ~500 | - | Competitive binding assay. |

| Cytotoxicity | 2 - 20 | Breast Cancer | ||

| Cytotoxicity | 0.4 - 3 | Glioma | ||

| Cytotoxicity | 50 - 100 | Small Cell Lung Cancer | ||

| 17-AAG | Hsp90 Binding (EC50) | 119 ± 23 | - | Fluorescence polarization assay. |

| Cytotoxicity (IC50) | 33 ± 10 | SKBr3 | ||

| 17-DMAG | Hsp90 Binding (IC50) | 24 | - | |

| Cytotoxicity (IC50) | 24 ± 8 | SKBr3 | ||

| IPI-504 | Hsp90 Binding (EC50) | 63 ± 13 | - | Fluorescence polarization assay. |

| GM-BDA | Hsp90 Binding (IC50) | 1.35 ± 0.14 | CHO Cells | Competition study with a radiolabeled probe. |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Downstream Signaling and Experimental Workflows

Inhibition of Hsp90 triggers a well-defined cascade of events, culminating in the degradation of client proteins. This process is a key indicator of target engagement and is routinely assessed in drug development.

A typical experimental workflow to characterize a new geldanamycin analogue involves a series of in vitro assays to confirm its mechanism of action and assess its potency.

Key Experimental Protocols

Hsp90 Competition Binding Assay (Fluorescence Polarization)

This assay measures the ability of a test compound to displace a fluorescently labeled ligand from the Hsp90 N-terminal domain.

-

Principle: The binding of a small fluorescent probe to the large Hsp90 protein slows its rotation, increasing the polarization of emitted light. A competing inhibitor will displace the probe, causing a decrease in polarization.

-

Reagents & Materials:

-

Purified human Hsp90α protein.

-

Fluorescent probe (e.g., a Bodipy-labeled geldanamycin analogue).

-

Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin (BGG), 0.01% NP-40.

-

Test compounds (geldanamycin analogues).

-

384-well black plates.

-

Plate reader with fluorescence polarization capabilities.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add Hsp90 protein and the fluorescent probe to each well of the 384-well plate.

-

Add the serially diluted test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (excess unlabeled geldanamycin).

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

Measure fluorescence polarization using the plate reader.

-

-

Data Analysis: Plot the change in millipolarization (mP) units against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50 value.

Cell Viability/Proliferation Assay (MTS/MTS)

This colorimetric assay determines the number of viable cells in proliferation or cytotoxicity studies.

-

Principle: In viable cells, mitochondrial dehydrogenases convert a tetrazolium salt (e.g., MTS or MTT) into a colored formazan product, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

-

Reagents & Materials:

-

Cancer cell line of interest (e.g., SKBr3, HCT116).

-

Complete culture medium.

-

Test compounds.

-

MTS/MTS reagent (e.g., CellTiter 96 AQueous One Solution).

-

96-well clear plates.

-

Spectrophotometer (plate reader) capable of reading absorbance at 490 nm.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and incubate overnight to allow for attachment.

-

Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-only (DMSO) controls.

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

Add the MTS/MTS reagent to each well according to the manufacturer's protocol.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value.

Western Blot Analysis for Hsp90 Client Protein Degradation

This technique is used to detect changes in the levels of specific proteins in cell lysates, providing direct evidence of Hsp90 inhibition.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the target protein (e.g., Her2, Akt, Cdk4) and a secondary antibody conjugated to an enzyme for detection.

-

Reagents & Materials:

-

Treated and untreated cell pellets.

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

Transfer buffer, nitrocellulose or PVDF membranes, and transfer apparatus.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Her2, anti-Akt, anti-Hsp70, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold lysis buffer. Centrifuge to clarify the lysate and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Analyze the band intensities to determine the relative levels of client proteins and induced chaperones (like Hsp70) compared to a loading control (like GAPDH). A decrease in client protein levels and an increase in Hsp70 are hallmarks of Hsp90 inhibition.

Aminohexylgeldanamycin in Cancer Research: A Technical Guide

Introduction

Aminohexylgeldanamycin (AH-GA) is a semi-synthetic derivative of geldanamycin, a naturally occurring benzoquinone ansamycin antibiotic.[][2] Like its parent compound, AH-GA is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous proteins involved in cancer cell growth and survival.[2][3][4] The defining feature of AH-GA is the 17-aminohexyl substitution, which provides a versatile linker for conjugation. This functional handle allows AH-GA to be coupled to antibodies, peptides, or probes, making it an invaluable tool for developing targeted cancer therapies and for basic research applications.[][5]

Mechanism of Action: Hsp90 Inhibition

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a crucial role in cellular proteostasis by managing the folding, stabilization, and activation of a wide array of "client proteins".[6][7] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it an attractive therapeutic target.[8][9] Many of its client proteins are oncogenic drivers of proliferation, survival, and angiogenesis.[3][6]

The mechanism of action of this compound involves the following key steps:

-

Binding to the N-Terminal Domain: Hsp90's function is driven by an ATPase "pocket" in its N-terminal domain (NTD).[7][10][11] AH-GA, like other geldanamycin analogues, specifically binds to this pocket, competitively blocking the binding and hydrolysis of ATP.[7][9]

-

Disruption of the Chaperone Cycle: The inability to hydrolyze ATP locks the Hsp90 chaperone machine in an "open" conformation, preventing it from processing client proteins.[9][10]

-

Client Protein Destabilization and Degradation: Without Hsp90's stabilizing influence, client proteins become misfolded and are recognized by the cellular protein degradation machinery. They are subsequently tagged with ubiquitin, primarily by the E3 ubiquitin ligase CHIP (carboxy-terminus of Hsp70-interacting protein), and are targeted for destruction by the 26S proteasome.[6][7][11]

This mechanism allows a single inhibitor to simultaneously disrupt multiple critical oncogenic signaling pathways, a unique advantage over inhibitors that target a single protein.[3][9]

Key Hsp90 Client Proteins in Oncology

The anti-tumor activity of AH-GA stems from its ability to induce the degradation of a broad portfolio of oncogenic client proteins. A summary of key clients is presented below.

| Client Protein Category | Examples | Role in Cancer |

| Receptor Tyrosine Kinases | HER2 (ErbB2), EGFR | Promote cell growth, proliferation, and survival in breast, lung, and other cancers.[6] |

| Signaling Kinases | RAF-1, AKT, IKK, CDK4 | Mediate critical pro-survival and cell cycle progression pathways.[6][8] |

| Transcription Factors | HIF-1α, Mutant p53 | HIF-1α drives angiogenesis in hypoxic tumors; mutant p53 has oncogenic functions.[3][6] |

| Other Proteins | Telomerase | Maintains telomere length, enabling cellular immortality.[6] |

Quantitative Data on Geldanamycin Derivatives

| Compound (1.0 µM) | Cell Line | % Viability (vs. Control) | % AKT Reduction (vs. Control) | Reference |

| 17-AAG | Chronic Lymphocytic Leukemia (CLL) | 61.5% | 52.7% | [8] |

| DMAG | Chronic Lymphocytic Leukemia (CLL) | 31.5% | 72.5% | [8] |

Note: This data highlights the potent cytotoxic and client protein degradation effects of geldanamycin derivatives in primary cancer cells.

Applications in Cancer Research and Drug Development

The unique aminohexyl linker on AH-GA makes it a highly valuable molecule for advanced cancer research applications beyond its use as a standalone inhibitor.

-

Biochemical Probes: The terminal amine group can be easily conjugated to reporter molecules such as fluorophores (e.g., FITC) or affinity tags (e.g., biotin). These probes are used in assays like fluorescence polarization and competitive binding assays to screen for new Hsp90 inhibitors or to study Hsp90-drug interactions.[12]

-

Antibody-Drug Conjugates (ADCs): The primary application of AH-GA in drug development is its use as a payload in ADCs.[][13] In this strategy, AH-GA is attached to a monoclonal antibody that targets a tumor-specific antigen on the cancer cell surface.[14][15] The ADC binds to the tumor cell, is internalized, and releases the potent AH-GA payload directly inside the cell.[15][16] This targeted delivery approach aims to maximize efficacy at the tumor site while minimizing the systemic toxicity associated with potent chemotherapeutics.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This protocol determines the concentration of AH-GA that inhibits cell growth by 50% (IC50).[2][17]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (AH-GA) stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of AH-GA in culture medium. Remove the old medium from the wells and add 100 µL of the AH-GA dilutions. Include wells with medium only (blank) and medium with DMSO at the highest concentration used (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of AH-GA concentration and use non-linear regression to calculate the IC50 value.[18]

Western Blot for Hsp90 Client Protein Degradation

This protocol verifies that AH-GA's cytotoxic effect is mediated by the degradation of Hsp90 client proteins.[19][20][21]

Materials:

-

Treated cells from a 6-well plate or 100 mm dish

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE equipment (gels, running buffer)

-

Transfer system (PVDF or nitrocellulose membrane, transfer buffer)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AKT, anti-HER2, anti-Hsp70, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD imager)

Procedure:

-

Cell Lysis: After treating cells with AH-GA (e.g., at IC50 and 2x IC50 concentrations) for 24 hours, place the culture dish on ice. Wash cells once with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[21]

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes with vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[19][21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Sample Preparation: Dilute each lysate to the same concentration. Mix 20-30 µg of protein from each sample with an equal volume of 2x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[21]

-

SDS-PAGE: Load the prepared samples into the wells of an SDS-PAGE gel. Run the gel at 100-150V until the dye front reaches the bottom.[19]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-AKT) diluted in blocking buffer overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Wash the membrane again three times with TBST. Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[20]

-

Analysis: Analyze the band intensities. A decrease in the signal for client proteins like AKT or HER2 with increasing AH-GA concentration confirms Hsp90 inhibition. An increase in Hsp70 is also a classic marker of Hsp90 inhibition. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.

References

- 2. researchgate.net [researchgate.net]

- 3. Chaperoning oncogenes: Hsp90 as a target of geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Geldanamycin as a potential anti-cancer agent: its molecular target and biochemical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targetable HPMA Copolymer–this compound Conjugates for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 12. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. synaffix.com [synaffix.com]

- 15. Site-specific antibody drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. google.com [google.com]

- 17. japsonline.com [japsonline.com]

- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. addgene.org [addgene.org]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. bio-rad.com [bio-rad.com]

The Role of Aminohexylgeldanamycin in Inhibiting Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Aminohexylgeldanamycin and its role as a potent inhibitor of angiogenesis. We will explore its mechanism of action through the inhibition of Heat Shock Protein 90 (HSP90), detail the subsequent impact on critical signaling pathways, present quantitative data from relevant studies, and provide detailed protocols for key experimental assays.

Introduction: Targeting Angiogenesis in Oncology

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[1][2] Tumors require a dedicated blood supply to grow beyond a few millimeters in size, making the inhibition of angiogenesis a key therapeutic strategy in cancer treatment.[1] The molecular chaperone Heat Shock Protein 90 (HSP90) has emerged as a promising target in this context. HSP90 is essential for the stability and function of numerous proteins, known as "client proteins," that are critical for oncogenesis and angiogenesis.[3][4][5][6]

This compound, a derivative of geldanamycin and an analog of 17-AAG, is a benzoquinone ansamycin that acts as a potent inhibitor of HSP90.[7][8][9] By binding to the ATP-binding pocket of HSP90, it prevents the chaperone from functioning, leading to the misfolding and subsequent degradation of its client proteins.[10][11][12] This guide focuses on the specific anti-angiogenic effects stemming from this inhibition.

Mechanism of Action: HSP90 Inhibition

The primary mechanism by which this compound and its analogs inhibit angiogenesis is through the destabilization of key pro-angiogenic client proteins within both tumor cells and endothelial cells.

-

Direct Effects on Endothelial Cells: HSP90 inhibitors can act directly on endothelial cells to inhibit proliferation, migration, and the formation of capillary-like tube structures. This is achieved by disrupting signaling pathways essential for these processes.[13][14]

-

Indirect Effects via Tumor Cells: These compounds also exert indirect anti-angiogenic effects by reducing the secretion of pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), from tumor cells.[3][6][7]

The inhibition of HSP90 leads to the degradation of a wide array of proteins crucial for blood vessel formation.[11][12] This multi-targeted approach makes HSP90 inhibitors potent anti-angiogenic agents.[7][14]

Core Signaling Pathways Disrupted by this compound

HSP90 inhibition simultaneously impacts multiple signaling cascades that are fundamental to the angiogenic process.

The VEGF/VEGFR-2 Pathway

The VEGF/VEGFR-2 signaling axis is a master regulator of angiogenesis.[15] HSP90 is critical for the stability and maturation of the VEGF Receptor-2 (VEGFR-2). Inhibition of HSP90 by agents like 17-AAG leads to the degradation of VEGFR-2, thereby blocking downstream signaling even in the presence of VEGF.[3][7] This abrogates the ability of endothelial cells to respond to this potent pro-angiogenic stimulus.

Caption: Inhibition of HSP90 leads to VEGFR-2 degradation.

The PI3K/Akt/eNOS Pathway

The PI3K/Akt pathway is a critical downstream effector of VEGFR-2 and is vital for endothelial cell survival and proliferation. Akt (Protein Kinase B) is itself an HSP90 client protein. Furthermore, HSP90 directly interacts with and activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO), a key signaling molecule in angiogenesis.[3][12] HSP90 inhibitors disrupt this entire cascade by promoting the degradation of Akt and preventing the activation of eNOS, thus reducing NO production and inhibiting angiogenic responses.[12][14]

Caption: Disruption of the pro-survival PI3K/Akt/eNOS pathway.

The Hypoxia-Inducible Factor 1α (HIF-1α) Pathway

Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α drives the expression of many pro-angiogenic genes, including VEGF. HIF-1α is a well-established HSP90 client protein.[5][14] By inhibiting HSP90, this compound prevents the stabilization of HIF-1α, leading to its degradation. This, in turn, suppresses the transcription of VEGF and other angiogenic factors, effectively cutting off a major stimulus for new blood vessel growth.[5]

Caption: Inhibition of the HIF-1α hypoxic response.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of HSP90 inhibitors like 17-AAG and 17-DMAG (a water-soluble analog) has been quantified in numerous in vitro and in vivo models. The data below is compiled from studies on these close analogs of this compound.

| Assay Type | Cell Line/Model | Compound | Endpoint Measured | Result | Reference |

| In Vitro Proliferation | HUVEC | 17-DMAG | Cell Proliferation (VEGF-induced) | IC50: ~10 nM | [13],[16] |

| In Vitro Proliferation | HUVEC | 17-DMAG | Cell Proliferation (FGF-2-induced) | IC50: ~20 nM | [13],[16] |

| In Vitro Migration | HUVEC | 17-AAG | Cell Migration | Significant reduction at ≤100 nM | [7] |

| In Vitro Tube Formation | HUVEC | 17-AAG | Capillary-like structure formation | Significant inhibition at ≤100 nM | [7] |

| In Vitro Invasion | HUVEC | 17-AAG | Invasion through Matrigel | Significant reduction at ≤100 nM | [7] |

| In Vivo Angiogenesis | Matrigel Plug (Mouse) | 17-DMAG | Hemoglobin Content | Dose-dependent inhibition | [13],[16] |

| Protein Expression | HUVEC | 17-AAG | VEGFR-2 Levels | Significant reduction | [7] |

HUVEC: Human Umbilical Vein Endothelial Cells. FGF-2: Fibroblast Growth Factor 2. IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to evaluate the anti-angiogenic effects of compounds like this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (Matrigel).

Principle: Anti-angiogenic compounds will inhibit the formation of these tubular networks.

Methodology:

-

Thaw Matrigel Basement Membrane Matrix on ice overnight at 4°C.

-

Pre-chill a 96-well plate and pipette tips at -20°C.

-

Add 50 µL of thawed Matrigel to each well of the chilled 96-well plate. Ensure no bubbles are formed.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in appropriate media containing the desired concentrations of this compound or vehicle control.

-

Seed 1.5-2.5 x 10⁴ cells onto the surface of the solidified Matrigel in each well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualize the formation of tubular networks using an inverted light microscope.

-

Quantify the results by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis analysis plugin).

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the formation of new blood vessels within a subcutaneous implant of Matrigel containing pro-angiogenic factors.

Principle: Systemic administration of an anti-angiogenic compound will reduce the vascularization of the Matrigel plug.

Methodology:

-

Thaw Matrigel on ice. Mix with a pro-angiogenic factor such as VEGF (e.g., 150 ng/mL) and Heparin (e.g., 10 units/mL). Keep the mixture on ice.

-

Administer the test compound (this compound) or vehicle control to the experimental animals (e.g., C57BL/6 mice) via the desired route (e.g., intraperitoneal or oral administration).[13]

-

Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank. The Matrigel will form a solid plug.

-

Continue daily administration of the test compound for the duration of the experiment (e.g., 7-14 days).

-

At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Hemoglobin Measurement: Homogenize the plugs and measure hemoglobin content using a Drabkin's reagent-based assay. The amount of hemoglobin is directly proportional to the amount of blood in the plug.[13]

-

Histological Analysis: Fix, embed, and section the plugs. Perform immunohistochemistry for endothelial cell markers like CD31 to visualize and quantify microvessel density.[13]

-

Caption: A typical workflow for evaluating anti-angiogenic compounds.

Conclusion

This compound and its analogs represent a powerful class of anti-angiogenic agents. By inhibiting HSP90, they induce the degradation of multiple key proteins that are essential for the signaling cascades driving new blood vessel formation. Their ability to simultaneously disrupt the VEGF/VEGFR, PI3K/Akt, and HIF-1α pathways makes them effective at both directly inhibiting endothelial cell function and indirectly reducing the pro-angiogenic output of tumor cells. The quantitative data and experimental protocols provided in this guide serve as a resource for researchers and drug development professionals working to further characterize and develop HSP90 inhibitors as a cornerstone of anti-angiogenic cancer therapy.

References

- 1. cancerresearchuk.org [cancerresearchuk.org]

- 2. Angiogenesis Inhibitors | Johns Hopkins Medicine [hopkinsmedicine.org]

- 3. Implication of heat shock protein 90 (HSP90) in tumor angiogenesis: a molecular target for anti-angiogenic therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benthamscience.com [benthamscience.com]

- 7. Benzoquinone ansamycin heat shock protein 90 inhibitors modulate multiple functions required for tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

- 9. 17-AAG - Creative Enzymes [creative-enzymes.com]

- 10. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of Angiogenesis by Heat Shock Protein 90 Mediated by Protein Kinase Akt and Endothelial Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiangiogenic properties of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin: an orally bioavailable heat shock protein 90 modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hsp90 as a Gatekeeper of Tumor Angiogenesis: Clinical Promise and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Impact of Aminohexylgeldanamycin on Hsp90 Client Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of aminohexylgeldanamycin (AH-GA), a derivative of the ansamycin antibiotic geldanamycin, on the molecular chaperone Heat Shock Protein 90 (Hsp90) and its client proteins. Hsp90 is a critical regulator of cellular homeostasis, responsible for the conformational maturation and stability of a wide array of proteins, many of which are integral to cancer cell proliferation, survival, and signaling. Inhibition of Hsp90 by compounds such as AH-GA represents a promising therapeutic strategy for cancer. This document details the mechanism of action of AH-GA, its impact on key Hsp90 client proteins including Raf-1, Akt, and Her2/ErbB2, and the downstream consequences on major signaling pathways. Detailed experimental protocols and quantitative data are provided to facilitate further research and drug development in this area.

Introduction: Hsp90 as a Therapeutic Target

Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1][2] It facilitates the proper folding, stabilization, and activation of a diverse set of "client" proteins, many of which are key components of signal transduction pathways that are frequently dysregulated in cancer.[3] These client proteins include transcription factors, steroid hormone receptors, and a multitude of protein kinases.[3] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state, making it a compelling target for anti-cancer drug development.[4]

Geldanamycin and its derivatives, such as this compound (AH-GA), are potent inhibitors of Hsp90.[3] These molecules bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity which is essential for the chaperone's function.[2][3] This inhibition leads to the misfolding, destabilization, and subsequent proteasomal degradation of Hsp90 client proteins, ultimately resulting in the disruption of multiple oncogenic signaling pathways and the induction of cancer cell apoptosis.[2][3][4]

Mechanism of Action of this compound

This compound, like its parent compound geldanamycin, exerts its effects by directly targeting the ATP-binding site located in the N-terminal domain of Hsp90. The chaperone cycle of Hsp90 is an ATP-dependent process that involves a series of conformational changes, allowing it to bind, fold, and release its client proteins. By competitively inhibiting ATP binding, AH-GA locks Hsp90 in a conformation that is unable to process its client proteins effectively. This leads to the recruitment of E3 ubiquitin ligases, such as CHIP (carboxy-terminus of Hsp70-interacting protein), which polyubiquitinylate the client proteins, marking them for degradation by the 26S proteasome.[3]

Effect on Key Hsp90 Client Proteins

The inhibition of Hsp90 by AH-GA leads to the degradation of a multitude of client proteins that are critical for cancer cell signaling and survival. This section focuses on three prominent examples: Raf-1, Akt, and Her2/ErbB2.

Raf-1

Raf-1 is a serine/threonine-specific protein kinase that is a central component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for transmitting mitogenic signals from the cell membrane to the nucleus, thereby regulating cell proliferation, differentiation, and survival.[][6] Hsp90 is required for the proper folding and stability of Raf-1. Treatment with geldanamycin has been shown to disrupt the interaction between Hsp90 and Raf-1, leading to the ubiquitination and proteasomal degradation of Raf-1.[3] This, in turn, blocks the activation of downstream effectors MEK and ERK, effectively shutting down the MAPK pathway.[7]

Akt

Akt, also known as Protein Kinase B (PKB), is another critical serine/threonine kinase that acts as a central node in the PI3K/Akt signaling pathway.[8][9][10] This pathway is vital for promoting cell survival, growth, and proliferation, and is often hyperactivated in cancer.[8][9][10] Akt is a well-established Hsp90 client protein. Inhibition of Hsp90 by geldanamycin and its derivatives leads to the dephosphorylation and subsequent degradation of Akt, thereby suppressing the pro-survival signals of the PI3K/Akt pathway.[4]

Her2/ErbB2

Her2 (Human Epidermal Growth Factor Receptor 2), also known as ErbB2, is a receptor tyrosine kinase that is overexpressed in a significant proportion of breast cancers and is associated with aggressive disease and poor prognosis. Her2 is a client protein of Hsp90, which is essential for its stability and function.[11] Treatment with geldanamycin has been demonstrated to cause the rapid depletion of Her2, disrupting its signaling and leading to a decrease in cancer cell proliferation and motility.[11]

Quantitative Data on Client Protein Degradation

| Client Protein | Cell Line | Geldanamycin Concentration | % Degradation / Effect | Reference |

| Raf-1 | NIH 3T3 | 2 µg/ml | Significant decrease in Raf-1 levels | [3] |

| Akt | Various | Dose-dependent | Decrease in Akt levels | [4] |

| Her2/ErbB2 | SKBr3 | Not specified | Rapid depletion of Her2 | [11] |

| PCNA | HCT-116 | Not specified | Degradation of PCNA | [1] |

Impact on Signaling Pathways

The degradation of Hsp90 client proteins by AH-GA has profound effects on downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[8][9][10] The degradation of Akt following Hsp90 inhibition by AH-GA leads to the inactivation of this pathway, promoting apoptosis in cancer cells.

Ras-Raf-MEK-ERK (MAPK) Signaling Pathway

The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation and differentiation.[][6] The degradation of Raf-1 upon Hsp90 inhibition by AH-GA disrupts this pathway, leading to cell cycle arrest and apoptosis.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of AH-GA on Hsp90 client proteins.

Western Blot Analysis of Client Protein Degradation

This protocol is for assessing the levels of Hsp90 client proteins in cells treated with AH-GA.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90, Raf-1, Akt, Her2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of AH-GA or vehicle control for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Immunoprecipitation of Hsp90-Client Protein Complexes

This protocol is for determining the interaction between Hsp90 and its client proteins.[12][13][14]

Materials:

-

Non-denaturing cell lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors

-

Primary antibody against Hsp90 or the client protein

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or SDS sample buffer

Procedure:

-

Cell Lysis: Lyse cells with non-denaturing lysis buffer.

-

Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.[12]

-

Immunoprecipitation: Add the primary antibody to the lysate and incubate for several hours to overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer or by boiling in SDS sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Hsp90 and the client protein of interest.

Kinase Activity Assays

These protocols are for measuring the enzymatic activity of Raf-1 and Akt.

5.3.1. Raf-1 Kinase Activity Assay [15][16][17]

This assay measures the ability of immunoprecipitated Raf-1 to phosphorylate its substrate, MEK1.

Materials:

-

Raf-1 immunoprecipitation reagents (as above)

-

Kinase assay buffer

-

Recombinant inactive MEK1 protein

-

ATP

-

Phospho-MEK1 specific antibody

Procedure:

-

Immunoprecipitate Raf-1: Perform immunoprecipitation of Raf-1 from cell lysates as described above.

-